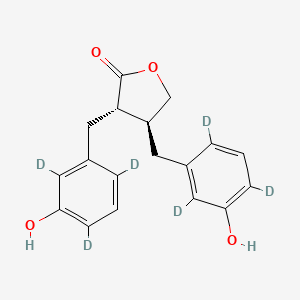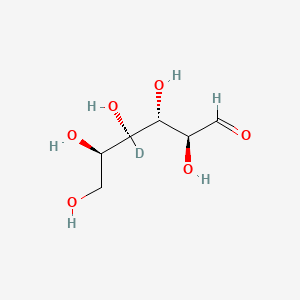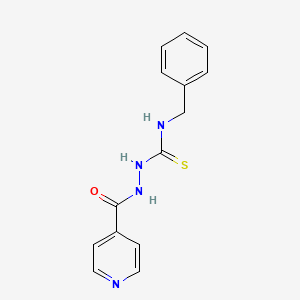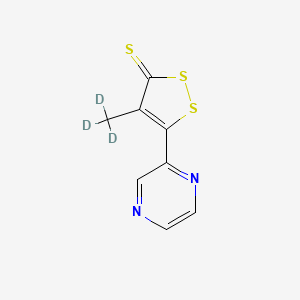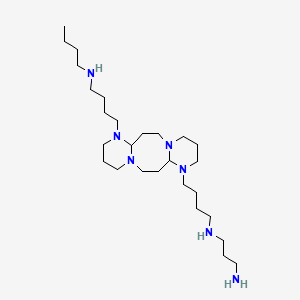
cSPM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound-structure permanent-magnet motor (CSPM motor) is a type of motor used in hybrid electric vehicles (HEVs). This motor is designed to improve the efficiency and performance of HEVs by providing a high torque density and efficient energy conversion . The this compound motor is known for its ability to operate independently of road loads, allowing the internal combustion engine to run in its most efficient range .
准备方法
The preparation of the compound-structure permanent-magnet motor involves several steps, including the synthesis of the permanent magnets and the assembly of the motor components. The synthetic routes for the permanent magnets typically involve the melting method, gasification method, and solvent method . These methods require precise control of reaction conditions to ensure the quality and performance of the magnets. Industrial production methods for CSPM motors involve large-scale manufacturing processes that include the casting of magnetic materials, machining of motor components, and assembly of the final product .
化学反应分析
The compound-structure permanent-magnet motor does not undergo chemical reactions in the traditional sense, as it is a mechanical device rather than a chemical compound. the materials used in the motor, such as the permanent magnets, may undergo various chemical processes during their synthesis and preparation. These processes can include oxidation, reduction, and substitution reactions, depending on the specific materials and reagents used . Common reagents and conditions for these reactions include high temperatures, reducing agents, and specific solvents . The major products formed from these reactions are the permanent magnetic materials used in the motor .
科学研究应用
The compound-structure permanent-magnet motor has several scientific research applications, particularly in the fields of automotive engineering and energy efficiency. In hybrid electric vehicles, the CSPM motor is used to provide efficient and high-performance propulsion, reducing fuel consumption and emissions . Additionally, the motor’s high torque density and efficient energy conversion make it a valuable component in various industrial applications, such as electric power generation and robotics . Researchers are also exploring the use of this compound motors in renewable energy systems, where their efficiency and performance can contribute to the development of sustainable energy solutions .
作用机制
The mechanism of action of the compound-structure permanent-magnet motor involves the interaction of magnetic fields generated by the permanent magnets and the electric currents flowing through the motor’s windings . This interaction produces a torque that drives the motor’s rotor, converting electrical energy into mechanical energy . The molecular targets and pathways involved in this process are primarily related to the magnetic properties of the materials used in the motor and the design of the motor’s components . The efficiency and performance of the motor are influenced by factors such as magnetic field strength, material properties, and motor design .
相似化合物的比较
The compound-structure permanent-magnet motor can be compared to other types of electric motors, such as induction motors and synchronous motors. While induction motors are widely used in various applications due to their simplicity and reliability, they typically have lower efficiency and torque density compared to CSPM motors . Synchronous motors, on the other hand, offer high efficiency and precise control but may require more complex control systems . The uniqueness of the this compound motor lies in its combination of high torque density, efficient energy conversion, and ability to operate independently of road loads, making it particularly well-suited for hybrid electric vehicles .
Similar compounds to the this compound motor include:
- Induction motors
- Synchronous motors
- Brushless direct current motors
These motors share some similarities with the this compound motor but differ in terms of efficiency, torque density, and control requirements .
属性
分子式 |
C27H57N7 |
|---|---|
分子量 |
479.8 g/mol |
IUPAC 名称 |
N'-[4-[13-[4-(butylamino)butyl]-1,5,9,13-tetrazatricyclo[10.4.0.04,9]hexadecan-5-yl]butyl]propane-1,3-diamine |
InChI |
InChI=1S/C27H57N7/c1-2-3-14-29-15-4-6-18-31-20-9-22-33-25-12-27-32(19-7-5-16-30-17-8-13-28)21-10-23-34(27)24-11-26(31)33/h26-27,29-30H,2-25,28H2,1H3 |
InChI 键 |
RHUDRDRDVNEVCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCCCN1CCCN2C1CCN3CCCN(C3CC2)CCCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





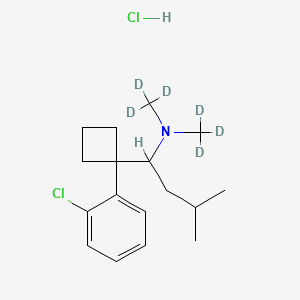


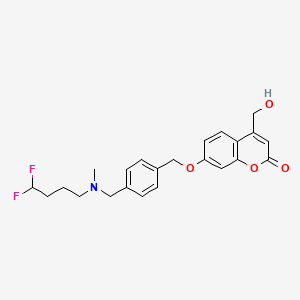

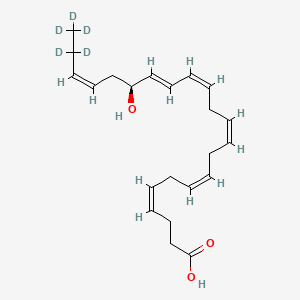
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
